molecular formula C6H5F3N4 B12849640 4-(Trifluoromethyl)pyrimidine-5-carboximidamide

4-(Trifluoromethyl)pyrimidine-5-carboximidamide

Cat. No.: B12849640
M. Wt: 190.13 g/mol
InChI Key: RPSNNRGNCZTLFV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine-5-carboximidamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The trifluoromethyl group (-CF₃) attached to the pyrimidine ring significantly influences the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide typically involves multi-step reactions. One common method includes the reaction of 4-(trifluoromethyl)pyrimidine with appropriate reagents to introduce the carboximidamide group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyrimidine-5-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4-(Trifluoromethyl)pyrimidine-5-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, influencing their activity. The compound may inhibit or activate various biochemical pathways, leading to its observed effects. For example, it can inhibit inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)-5-Methyl-6-(Trifluoromethyl)pyrimidin-4(3H)-One
  • 4-(Trifluoromethyl)pyrimidin-2-amine
  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid

Comparison: Compared to similar compounds, 4-(Trifluoromethyl)pyrimidine-5-carboximidamide stands out due to its unique combination of the trifluoromethyl group and carboximidamide functionality. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3N4

Molecular Weight

190.13 g/mol

IUPAC Name

4-(trifluoromethyl)pyrimidine-5-carboximidamide

InChI

InChI=1S/C6H5F3N4/c7-6(8,9)4-3(5(10)11)1-12-2-13-4/h1-2H,(H3,10,11)

InChI Key

RPSNNRGNCZTLFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=N)N

Origin of Product

United States

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